molecular formula C24H30N6O4 B2912861 8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899727-22-1

8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2912861
CAS RN: 899727-22-1
M. Wt: 466.542
InChI Key: RSVWSTUWKOZSPW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The imidazo[2,1-f]purine ring system is a fused ring structure that is part of many biologically active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its molecular weight, the presence of polar groups, and the overall shape of the molecule .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

The compound of interest has been explored in the context of cancer research, where derivatives sharing a similar core structure have demonstrated antiproliferative activity against various human cancer cell lines. For instance, compounds bearing a N-(2-morpholinoethyl) group and a 2-substituted imidazole segment on a naphthoquinone skeleton, closely related to the chemical structure , were synthesized and tested for their anticancer properties. One such compound exhibited significant antiproliferative activity against human breast carcinoma (MCF-7), cervical carcinoma (Hela), and lung carcinoma (A549) cell lines, showcasing the potential of this chemical scaffold in the development of new anticancer agents (Liu, Zhang, Zhang, & Yan, 2018).

Mechanism of Action

Target of Action

Based on its structural similarity to other imidazo[2,1-f]purine derivatives , it may interact with purine nucleoside phosphorylase , an enzyme involved in purine metabolism.

Mode of Action

The morpholino functionality present in the compound can potentially bind to rna or other therapeutics . This interaction could lead to changes in the function or expression of the target, thereby influencing cellular processes.

Biochemical Pathways

The compound may affect the purine metabolism pathway due to its potential interaction with purine nucleoside phosphorylase . This enzyme catalyzes the conversion of a purine nucleoside and phosphate into a purine nucleobase and alpha-D-ribose 1-phosphate . Alterations in this pathway could have downstream effects on DNA and RNA synthesis, as well as ATP production.

properties

IUPAC Name

6-(2-ethoxyphenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O4/c1-5-34-19-9-7-6-8-18(19)29-16(2)17(3)30-20-21(25-23(29)30)26(4)24(32)28(22(20)31)11-10-27-12-14-33-15-13-27/h6-9H,5,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVWSTUWKOZSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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